(-)-Propionylcarnitine

Catalog No.
S532937
CAS No.
20064-19-1
M.F
C10H19NO4
M. Wt
217.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-Propionylcarnitine

CAS Number

20064-19-1

Product Name

(-)-Propionylcarnitine

IUPAC Name

(3R)-3-propanoyloxy-4-(trimethylazaniumyl)butanoate

Molecular Formula

C10H19NO4

Molecular Weight

217.26 g/mol

InChI

InChI=1S/C10H19NO4/c1-5-10(14)15-8(6-9(12)13)7-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m1/s1

InChI Key

UFAHZIUFPNSHSL-MRVPVSSYSA-N

SMILES

Array

solubility

In water, 1X10+6 mg/L at 25 °C (est)

Synonyms

Levocarnitine propionate; L-Propionylcarnitine; Propionyl-L-carnitine; ST 261; ST-261; ST261;

Canonical SMILES

CCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Isomeric SMILES

CCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C

The exact mass of the compound Levocarnitine propionate is 217.1314 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 1x10+6 mg/l at 25 °c (est). It belongs to the ontological category of O-propanoylcarnitine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty esters [FA07] -> Fatty acyl carnitines [FA0707]. However, this does not mean our product can be used or applied in the same or a similar way.

(-)-Propionylcarnitine (PLC), CAS 20064-19-1, is the propionyl ester of L-carnitine, a naturally occurring amino acid derivative essential for fatty acid metabolism. Unlike its parent compound L-carnitine or the more common analog Acetyl-L-carnitine (ALCAR), PLC provides a propionyl group that can be metabolized to succinyl-CoA. This unique metabolic fate allows it to serve as an anaplerotic substrate for the Krebs cycle, replenishing metabolic intermediates, a property of significant interest in studies of cellular energy under ischemic or metabolically stressed conditions.

Substituting (-)-Propionylcarnitine with L-carnitine or Acetyl-L-carnitine (ALCAR) in research or formulation is inadvisable due to critical differences in their metabolic and physiological effects. The acetyl group of ALCAR primarily contributes to the acetyl-CoA pool, whereas the propionyl group of PLC uniquely forms succinyl-CoA, directly replenishing Krebs cycle intermediates via anaplerosis. This distinction is crucial in models of cardiac ischemia or metabolic dysfunction where specific intermediate depletion is a key pathological feature. Furthermore, studies have shown that PLC and L-carnitine have differential effects on vascular function, such as nitric oxide (NO) synthesis and the expression of endothelial nitric oxide synthase (eNOS), making them non-equivalent for cardiovascular research. The choice of the specific ester directly impacts the metabolic pathway being supplemented and the resulting physiological outcomes.

Unique Anaplerotic Potential: Replenishes Krebs Cycle via Succinyl-CoA Pathway

Unlike L-carnitine or Acetyl-L-carnitine, (-)-Propionylcarnitine serves as a direct precursor for succinyl-CoA, an intermediate of the Krebs cycle. Studies in isolated rat heart mitochondria show that while both L-carnitine and PLC increase CO2 production from [1-14C]pyruvate, only PLC significantly increases oxygen uptake and CO2 evolution from [2-14C]pyruvate, a direct indicator of its entry into the Krebs cycle at a point other than acetyl-CoA. This anaplerotic effect is critical for maintaining mitochondrial function under ischemic conditions where cycle intermediates are depleted.

Evidence DimensionAnaplerotic Effect (Krebs Cycle Entry Point)
Target Compound DataMetabolized to Propionyl-CoA, then Succinyl-CoA, directly entering the Krebs cycle.
Comparator Or BaselineAcetyl-L-carnitine: Metabolized to Acetyl-CoA, entering the Krebs cycle at the beginning. L-carnitine: Facilitates fatty acid transport but does not directly provide Krebs cycle intermediates.
Quantified DifferenceQualitatively distinct metabolic entry point compared to ALCAR and L-carnitine, demonstrated by differential metabolism of labeled pyruvate.
ConditionsIsolated rat heart mitochondria.

For research on metabolic rescue in energy-deprived states like cardiac ischemia, PLC offers a unique mechanism not available from L-carnitine or ALCAR.

Enhanced Vascular Support: Superior Induction of eNOS Expression Compared to L-Carnitine

In studies using small mesenteric arteries from spontaneously hypertensive rats (SHR), treatment with (-)-Propionylcarnitine demonstrated a unique advantage over L-carnitine in supporting vascular health. While both compounds improved endothelial responses by increasing nitric oxide (NO) availability, only PLC significantly increased the protein expression of endothelial nitric oxide synthase (eNOS), the enzyme responsible for NO production. This suggests a more profound, regulatory effect on the vascular endothelium compared to its parent compound.

Evidence DimensioneNOS Protein Expression
Target Compound DataSignificantly increased eNOS protein expression.
Comparator Or BaselineL-carnitine: Did not significantly increase eNOS protein expression.
Quantified DifferencePLC was shown to increase eNOS expression, whereas L-carnitine did not, under the same experimental conditions.
ConditionsSmall mesenteric arteries from spontaneously hypertensive rats (SHR) treated for 8 weeks.

This makes PLC a more specific tool for investigations into restoring or enhancing endothelial function and NO-mediated vasodilation, a key factor in hypertension and peripheral artery disease research.

Formulation & Handling: Available as a Stable Hydrochloride Salt

(-)-Propionylcarnitine is frequently supplied as a hydrochloride (HCl) salt, a form chosen to enhance stability and solubility for research and formulation purposes. The inner salt (zwitterion) form, CAS 20064-19-1, can be synthesized from the hydrochloride salt by treatment with a base, such as ammonia gas in ethanol, followed by precipitation. The availability of the stable, more soluble HCl salt is a key procurement consideration, simplifying stock solution preparation and improving handling characteristics compared to potentially more hygroscopic or less stable forms.

Evidence DimensionChemical Form & Stability
Target Compound DataAvailable as a hydrochloride salt, which typically offers improved stability and aqueous solubility.
Comparator Or BaselineInner salt (zwitterionic) form, which may have different handling properties and requires specific synthesis steps.
Quantified DifferenceThe HCl salt form is specified in numerous pharmacokinetic and clinical studies, indicating its suitability for reproducible experimental use.
ConditionsStandard laboratory weighing, dissolution, and formulation processes.

For buyers requiring consistent, reproducible results, procuring the well-characterized HCl salt minimizes variability related to material handling, solubility, and stability.

Preclinical Models of Ischemia-Reperfusion Injury

Due to its unique ability to replenish Krebs cycle intermediates via the anaplerotic succinyl-CoA pathway, this compound is the appropriate choice for studies aiming to restore mitochondrial function and cardiac performance in models of myocardial ischemia. Its mechanism is distinct from L-carnitine or ALCAR, which do not provide the same anaplerotic substrate.

Investigating Endothelial Dysfunction in Cardiovascular Models

For research focused on the molecular mechanisms of vascular health, (-)-Propionylcarnitine is a more targeted agent than L-carnitine. Its demonstrated ability to not only increase NO availability but also upregulate eNOS protein expression makes it a specific tool for exploring pathways to improve endothelial-dependent vasodilation.

Metabolic Studies of Peripheral Artery Disease (PAD)

In models of PAD or intermittent claudication, where impaired blood flow and ischemic muscle metabolism are central, this compound is a key investigational tool. Its dual action of improving energy metabolism in ischemic tissue and potentially enhancing blood flow makes it a more multifaceted agent than substitutes that only address one of these factors.

Comparative Bioenergetics and Mitochondrial Substrate Utilization

When the experimental goal is to dissect the specific contributions of different anaplerotic substrates to cellular energy, (-)-Propionylcarnitine is an essential reagent. It allows for direct comparison of the effects of replenishing the Krebs cycle via succinyl-CoA versus the acetyl-CoA provided by ALCAR, enabling precise conclusions about mitochondrial substrate preference and metabolic flexibility.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.9

Hydrogen Bond Acceptor Count

4

Exact Mass

217.13140809 Da

Monoisotopic Mass

217.13140809 Da

Heavy Atom Count

15

LogP

log Kow = -4.13 (est)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0HU2UI27HF

Therapeutic Uses

L-Carnitine, acetyl-L-carnitine, and/or propionyl-L-carnitine may be used for replacement therapy to restore normal carnitine concn and/or a normal nonesterified-to-esterified carnitine ratio ...
/EXPL THER/ The aim of this double-blind, placebo-controlled, dose titration, multicenter trial was to assess the efficacy and safety of propionyl-carnitine in intermittent claudication. ... After a 2-week preliminary period to assess maximal walking distance, 245 patients were randomly assigned to receive propionyl-L-carnitine (n = 118) or placebo (n = 127). The initial oral dose of 500 mg twice daily was increased at 2-month intervals to 2 g/day and then to 3 g/day in patients showing improvement in treadmill performance < 30% over baseline. Efficacy analysis was conducted for the 214 patients who completed the 24 weeks of treatment by comparing the effect of placebo and propionyl-L-carnitine on day 180. ... Analysis of variance showed a significant improvement of 73 +/- 9% (mean +/- SE) in maximal walking distance with propionyl-L-carnitine (n = 99) compared with 46 +/- 6% for placebo (n = 115, p = 0.03). For distance walked at onset of claudication, propionyl-L-carnitine showed about double the improvement of placebo; however, the difference was not statistically significant. There were no changes in electrocardiographic and routine biochemical and hematologic tests that would indicate an adverse effect of propionyl-L-carnitine. Adverse events requiring drug discontinuation (11 in the propionyl-L-carnitine group, 3 in the placebo group) were unrelated to study medication. The dose titration design of the study also provided information on the dose-response relation. Slightly less than 67% of patients were expected to improve their maximal walking distance by at least 30%, assuming 2 g/day of propionyl-L-carnitine (95% confidence interval 0.51 to 0.70). The response rate during the entire titration course was significantly in favor of propionyl-L-carnitine compared with placebo. ...
/EXPL THER/ Propionyl-l-carnitine (PLC) is a naturally occurring compound that has been considered for the treatment of many forms of cardiomyopathies.
/EXPL THER/ Propionyl-L-carnitine is a carnitine derivative that has a high affinity for muscular carnitine transferase, and it increases cellular carnitine content, thereby allowing free fatty acid transport into the mitochondria. ... The results of phase-2 studies in chronic heart failure patients showed that long-term oral treatment with propionyl-L-carnitine improves maximum exercise duration and maximum oxygen consumption over placebo and indicated a specific propionyl-L-carnitine effect on peripheral muscle metabolism. A multicenter trial on 537 patients showed that propionyl-L-carnitine improves exercise capacity in patients with heart failure, but preserved cardiac function.
For more Therapeutic Uses (Complete) data for PROPIONYL-L-CARNITINE (13 total), please visit the HSDB record page.

Mechanism of Action

L-Propionylcarnitine, a propionyl ester of L-carnitine, increases the intracellular pool of L-carnitine. It exhibits a high affinity for the enzyme carnitine acetyltransferase (CAT) and, thus, is readily converted into propionyl-coenzyme A and free carnitine. It has been reported that L-propionylcarnitine possesses a protective action against heart ischemia-reperfusion injury;... To obtain a better insight into the antiradical mechanism of L-propionylcarnitine, the present research analyzed the superoxide scavenging capacity of L-propionylcarnitine and its effect on linoleic acid peroxidation. In addition, the effect of L-propionylcarnitine against DNA cleavage was estimated using pBR322 plasmid. ... L-propionylcarnitine showed a dose-dependent free-radical scavenging activity. In fact, it was able to scavenge superoxide anion, to inhibit the lipoperoxidation of linoleic acid, and to protect pBR322 DNA from cleavage induced by H2O2 UV-photolysis.

Other CAS

20064-19-1
17298-37-2

Absorption Distribution and Excretion

Most (54-86%) dietary carnitine is absorbed in the small intestine and enters the bloodstream. The kidneys efficiently conserve carnitine, so even carnitine-poor diets have little impact on the body's total carnitine content. Rather than being metabolized, excess carnitine is excreted in the urine as needed via the kidneys to maintain stable blood concentrations. /Carnitine/
L-Carnitine and acylcarnitine esters are present in all tissues. In most tissues and cells, they are present in higher concn than in the circulation ... L-carnitine and acetyl-L-carnitine are concn in most tissues via the high-affinity, Na+-dependent organic cation transporter OCTN2 ... OCTN2 binds acetyl-L-carnitine and propionyl-L-carnitine with comparable affinity. This protein is highly expressed in heart, placenta, skeletal muscle, kidney, pancreas, testis, and epididymis and weakly expressed in brain, lung, and liver ... /Acylcarnitine esters/
... At a filtered load of 50 umol/L, the efficiency of L-carnitine and acylcarnitine ester reabsorption is 90 to 98% /in kidneys/. However, as the filtered load of L-carnitine incr, as, eg after consumption of a dietary supplement or after iv infusion, the efficiency of reabsorption declines rapidly ... Clearance of acylcarnitine esters is often higher than that of nonesterified L-carnitine /in kidneys/ ... Under conditions of rapid intracellular synth of acylcarnitine esters or direct accumulation from the circulation ... a higher proportion of acylcarnitine esters in urine compared to that in the circulation /is achieved/ ... Kidneys may be substantially involved in the regulation of circulating acylcarnitine ester concn. /Aacylcarnitine ester/
... A concn ratio of acylcarnitine esters/nonesterified L-carnitine of 0.4 or greater in plasma is ... considered abnormal ...

Wikipedia

Levocarnitine propionate (1-, partial stereochemistry defined)

Drug Warnings

Propionyl-L-carnitine stimulates a better efficiency of the Krebs cycle during hypoxia by providing it with a very easily usable substrate, propionate, which is rapidly transformed into succinate without energy consumption (anaplerotic pathway). Alone, propionate cannot be administered to patients in view of its toxicity.
... the efficacy and safety of oral vitamin E and propionyl-L-carnitine, separately or in combination, /were compared/ for the treatment of Peyronie's disease. ... A total of 236 men (mean age 43.4 years) with Peyronie's disease were randomly assigned to 4 groups. Group 1 (58 men) received 300 mg vitamin E orally twice daily. Group 2 (59) received 1 gm propionyl-L-carnitine orally twice daily, and group 3 (60) received 300 mg vitamin E and 1 gm propionyl-L-carnitine orally twice daily. Group 4 (control group, 59 men) received a similar regimen of placebo during the 6-month treatment period. . ... This study did not show significant improvement in pain, curvature or plaque size in patients with PD treated with vitamin E, propionyl-L-carnitine, or vitamin E plus propionyl-L-carnitine compared with those treated with placebo. Publication

Use Classification

Fatty Acyls [FA] -> Fatty esters [FA07] -> Fatty acyl carnitines [FA0707]

Analytic Laboratory Methods

Analyte: propionyl-L-carnitine; matrix: bulk material; procedure: high-performance liquid chromatography with fluorescence detection at 485 nm (excitation) and 540 nm (emission); limit of detection: 100 fmole
Analyte: propionyl-L-carnitine; matrix: pharmaceutical preparation (solution); procedure: high-performance liquid chromatography with ultraviolet detection at 205 nm; limit of quantitation: 185 uM

Clinical Laboratory Methods

Analyte: propionyl-L-carnitine; matrix: blood (plasma); procedure: high-performance liquid chromatography with fluorescence detection at 340 nm (excitation) and 475 nm (emission); limit of detection: 240 nM
Analyte: propionyl-L-carnitine; matrix: blood (plasma); procedure: high-performance liquid chromatography with fluorescence detection at 248 nm (excitation) and 418 nm (emission); limit of detection: 5 uM
Analyte: propionyl-L-carnitine; matrix: blood (plasma); procedure: high-performance liquid chromatography with ultraviolet detection at 260 nm; limit of detection: 10 nmole/mL
Analyte: propionyl-L-carnitine; matrix: urine; procedure: high-performance liquid chromatography with ultraviolet detection at 260 nm; limit of detection: 10 nmole/mL
For more Clinical Laboratory Methods (Complete) data for PROPIONYL-L-CARNITINE (6 total), please visit the HSDB record page.

Interactions

Cyclosporine (CyA) is an immunosuppressive agent used after solid organ transplantation, but its clinical use is limited by side effects, the most important of which is nephrotoxicity. ... A previous work ... demonstrated that L-propionylcarnitine (L-PC), a propionyl ester of L-carnitine, is able to prevent CyA-induced acute nephrotoxicity reducing lipid peroxidation in the isolated and perfused rat kidney. CyA administration was associated with a dose dependent increase in renovascular resistance prevented by a pretreatment with L-PC. The aim of the present study was to confirm L-PC protective effect ... in an in vivo rat model. Chronic nephrotoxicity study was carried out for 28 days. L-PC was administered (ip 25 mg/kg bw) since the first day, while CyA treatment was performed for the last 21 days (by oral administration 25 mg/kg bw). ... L-PC was able to significantly lower blood pressure in CyA treated animals and to prevent CyA induced decrease in creatinine clearance. Moreover renal tissue analysis revealed that L-PC was able to reduce lipid hydroperoxide content and morphological abnormalities associated to chronic CyA administration. In conclusion our study demonstrated for the first time in vivo that L-PC protects against functional and tissue damage associated to chronic CyA administration.
Nephrotoxicity has represented the major limitation in the use of cyclosporine A (CyA). The structural abnormalities at the level of the proximal tubular cells are necrosis, vacuolization and lipid droplets, as well as CyA-induced glomerular afferent arteriole constriction and granular juxtaglomerular cell hyperplasia. The mode of action of vasoconstriction is not well known, but there appears to be substantial impairment of endothelial cell function leading to enhanced release of vasoconstrictors such as endothelin and thromboxane. L-propionylcarnitine (PC), one of the most potent analogues of carnitine, is able to correct and to prevent alterations in endothelial membrane permeability and it has been identified in the kidney of various animal species. To investigate a possible reduction of CyA-induced nephrotoxocity ... the effects of a pretreatment with PC before administering several doses of CyA /were examined/ n an isolated and perfused rat kidney. The histological findings showed that the perfusion with PC reduces the vasoconstrictive effect of CyA on the glomerular capillaries and preserves the tubular epithelium. The ratio of the diameter between the glomerular capillary tuft and Bowman's capsule was higher, while at the tubular level the ratio internal-diameter/diameter evaluated at the level of the basal membrane was lower in PC + CyA perfused kidneys than in only CyA perfused ones. The final value of perfusion pressure was lower in PC + CyA perfused kidneys than in only CyA perfused ones, confirming the histological findings. The release induced by CyA of alanine aminopeptidase (AAP) and N-acetyl-glucosaminidase (NAG), markers of tubular damage, was significantly reduced by pretreatment with PC. These data suggest that the pretreatment with PC reduces the CyA-induced nephrotoxicity in an isolated and perfused rat kidney.
The purpose of this study is to evaluate the ability of propionyl-L-carnitine, a carnitine derivative to prevent cardiac dysfunction induced by erucic acid and streptozotocin treatment in rats. Rats were fed for 10 days with normal or 10% erucic-acid-enriched diet with or without propionyl-L-carnitine injected intraperitoneally (1 mM/kg daily). Another group of rats was injected for 8-10 weeks with streptozotocin (65 mg/kg) with or without propionyl-L-carnitine intraperitoneally injected at the same dosage. Thereafter the animals were sacrificed and the hearts isolated and perfused aerobically. When isovolumic measurements of left ventricular function were applied, there was no difference in mechanical activity between treated and control hearts. On the contrary, when pressure-volume curves were determined in the paced hearts, the pressure developed by hearts from erucic acid-treated or diabetic rats was reduced. Propionyl-L-carnitine always produced positive inotropy. This was true for the control-saline treated rats that received the drug, as well as for the hearts isolated from cardiomyopathic animals. These data suggest that propionyl-L-carnitine, when given chronically, is able to overcome myocardial dysfunction caused either from erucic acid treatment or diabetes.
In this study, the possible mechanisms whereby propionyl-l-carnitine (PLC) could protect against adriamycin (ADR)-induced cardiomyopathy were carried out. Administration of ADR (3 mg/kg) ip, every other day over a period of 2 weeks) resulted in a significant two-fold increase in serum levels of creatine phosphokinase, lactate dehydrogenase and glutamic oxaloacetic transaminase, whereas daily administration of PLC (250 mg/kg), ip for 2 weeks) induced non-significant change. Daily administration of PLC to ADR-treated rats resulted in complete reversal of ADR-induced increase in cardiac enzymes except lactate dehydrogenase which was only reversed by 66%. In cardiac tissue homogenate, ADR caused a significant 53% increase in malonedialdehyde (MDA) and a significant 50% decrease in reduced glutathione (GSH) levels, whereas PLC induced a significant 33% decrease in MDA and a significant 41% increase in GSH levels. Daily administration of PLC to ADR-treated rats completely reversed the increase in MDA and the decrease in GSH induced by ADR to the normal levels. In rat heart mitochondria isolated 24 h after the last dose, ADR induced a significant 48% and 42% decrease in(14)CO(2)released from the oxidation of [1-(14)C]palmitoyl-CoA and [1-(14)C]palmitoylcarnitine, respectively, whereas PLC resulted in a significant 66% and 54% increase in the oxidation of both substrates, respectively. Interestingly, administration of PLC to ADR-treated rats resulted in complete recovery of the ADR-induced decrease in the oxidation of both substrates. In addition, in rat heart mitochondria, the oxidation of [1-(14)C]pyruvate, [1-(14)C]pyruvate and [1-(14)C]octanoate were not affected by ADR and/or PLC treatment. Moreover, ADR caused severe histopathological lesions manifested as toxic myocarditis which is protected by PLC. Worth mentioning is that PLC had no effect on the antitumor activity of ADR in solid Ehrlich carcinoma. Results from this study suggest that: (1) in the heart, PLC therapy completely protects against ADR-induced inhibition of mitochondrial beta -oxidation of long-chain fatty acids; (2) PLC has and/or induces a powerful antioxidant defense mechanism against ADR-induced lipid peroxidation of cardiac membranes; and finally (3) PLC has no effect on the antitumor activity of ADR.
For more Interactions (Complete) data for PROPIONYL-L-CARNITINE (8 total), please visit the HSDB record page.

Dates

Last modified: 08-15-2023
1: Ghonimy A, Zhang DM, Farouk MH, Wang Q. The Impact of Carnitine on Dietary Fiber and Gut Bacteria Metabolism and Their Mutual Interaction in Monogastrics. Int J Mol Sci. 2018 Mar 28;19(4). pii: E1008. doi: 10.3390/ijms19041008. Review. PubMed PMID: 29597260; PubMed Central PMCID: PMC5979481.
2: Lindquist C, Bjørndal B, Rossmann CR, Svardal A, Hallström S, Berge RK. A fatty acid analogue targeting mitochondria exerts a plasma triacylglycerol lowering effect in rats with impaired carnitine biosynthesis. PLoS One. 2018 Mar 28;13(3):e0194978. doi: 10.1371/journal.pone.0194978. eCollection 2018. PubMed PMID: 29590220; PubMed Central PMCID: PMC5874065.
3: Laguna JG, Cardoso MS, Lima JA, Reis RB, Carvalho AU, Saturnino HM, Teixeira SMR. Expression of hepatic genes related to energy metabolism during the transition period of Holstein and F(1) Holstein-Gir cows. J Dairy Sci. 2017 Dec;100(12):9861-9870. doi: 10.3168/jds.2016-12459. Epub 2017 Sep 28. PubMed PMID: 28964523.
4: Pan H, Li LY, Li JM, Wang WL, Limbu SM, Degrace P, Li DL, Du ZY. Inhibited fatty acid β-oxidation impairs stress resistance ability in Nile tilapia (Oreochromis niloticus). Fish Shellfish Immunol. 2017 Sep;68:500-508. doi: 10.1016/j.fsi.2017.07.058. Epub 2017 Jul 31. PubMed PMID: 28774846.
5: Porter C, Constantin-Teodosiu D, Constantin D, Leighton B, Poucher SM, Greenhaff PL. Muscle carnitine availability plays a central role in regulating fuel metabolism in the rodent. J Physiol. 2017 Sep 1;595(17):5765-5780. doi: 10.1113/JP274415. Epub 2017 Jul 16. PubMed PMID: 28605113; PubMed Central PMCID: PMC5577538.
6: Szabó K, Nagy Z, Juhász V, Zolnerciks JK, Csorba A, Tímár Z, Molnár É, Pádár P, Johnson W, Beéry E, Krajcsi P. Species specificity profiling of rat and human organic cation/carnitine transporter Slc22a5/SLC22A5 (Octn2/OCTN2). Drug Metab Pharmacokinet. 2017 Jun;32(3):165-171. doi: 10.1016/j.dmpk.2016.08.005. Epub 2016 Aug 26. PubMed PMID: 28365301.
7: Liepinsh E, Makarova E, Sevostjanovs E, Hartmane D, Cirule H, Zharkova-Malkova O, Grinberga S, Dambrova M. Carnitine and γ-Butyrobetaine Stimulate Elimination of Meldonium due to Competition for OCTN2-mediated Transport. Basic Clin Pharmacol Toxicol. 2017 May;120(5):450-456. doi: 10.1111/bcpt.12729. Epub 2017 Jan 10. PubMed PMID: 27983775.
8: Manoli I, Sloan JL, Venditti CP. Isolated Methylmalonic Acidemia. 2005 Aug 16 [updated 2016 Dec 1]. In: Adam MP, Ardinger HH, Pagon RA, Wallace SE, Bean LJH, Stephens K, Amemiya A, editors. GeneReviews® [Internet]. Seattle (WA): University of Washington, Seattle; 1993-2018. Available from http://www.ncbi.nlm.nih.gov/books/NBK1231/ PubMed PMID: 20301409.
9: Witters P, Debbold E, Crivelly K, Vande Kerckhove K, Corthouts K, Debbold B, Andersson H, Vannieuwenborg L, Geuens S, Baumgartner M, Kozicz T, Settles L, Morava E. Autism in patients with propionic acidemia. Mol Genet Metab. 2016 Dec;119(4):317-321. doi: 10.1016/j.ymgme.2016.10.009. Epub 2016 Oct 31. PubMed PMID: 27825584.
10: Panchaud A, Csajka C. Outbreak in meldonium positive laboratory tests: are we missing something? Br J Sports Med. 2016 Nov;50(22):1422-1423. doi: 10.1136/bjsports-2016-096253. Epub 2016 May 10. PubMed PMID: 27166287.
11: Jargin SV. Meldonium (Mildronate): Primum nоn nocere. Pharmacol Res. 2016 Dec;114:294. doi: 10.1016/j.phrs.2016.10.004. Epub 2016 Oct 8. PubMed PMID: 27725310.
12: Shchelochkov OA, Carrillo N, Venditti C. Propionic Acidemia. 2012 May 17 [updated 2016 Oct 6]. In: Adam MP, Ardinger HH, Pagon RA, Wallace SE, Bean LJH, Stephens K, Amemiya A, editors. GeneReviews® [Internet]. Seattle (WA): University of Washington, Seattle; 1993-2018. Available from http://www.ncbi.nlm.nih.gov/books/NBK92946/ PubMed PMID: 22593918.
13: Waters PJ, Thuriot F, Clarke JT, Gravel S, Watkins D, Rosenblatt DS, Lévesque S. Methylmalonyl-coA epimerase deficiency: A new case, with an acute metabolic presentation and an intronic splicing mutation in the MCEE gene. Mol Genet Metab Rep. 2016 Sep 24;9:19-24. eCollection 2016 Dec. PubMed PMID: 27699154; PubMed Central PMCID: PMC5037260.
14: Bouitbir J, Haegler P, Singh F, Joerin L, Felser A, Duthaler U, Krähenbühl S. Impaired Exercise Performance and Skeletal Muscle Mitochondrial Function in Rats with Secondary Carnitine Deficiency. Front Physiol. 2016 Aug 10;7:345. doi: 10.3389/fphys.2016.00345. eCollection 2016. PubMed PMID: 27559315; PubMed Central PMCID: PMC4978712.
15: Schobersberger W, Dünnwald T, Gmeiner G, Blank C. Story behind meldonium-from pharmacology to performance enhancement: a narrative review. Br J Sports Med. 2017 Jan;51(1):22-25. doi: 10.1136/bjsports-2016-096357. Epub 2016 Jul 27. Review. PubMed PMID: 27465696.
16: Wambacq W, Rybachuk G, Jeusette I, Rochus K, Wuyts B, Fievez V, Nguyen P, Hesta M. Fermentable soluble fibres spare amino acids in healthy dogs fed a low-protein diet. BMC Vet Res. 2016 Jun 28;12(1):130. doi: 10.1186/s12917-016-0752-2. PubMed PMID: 27353524; PubMed Central PMCID: PMC4924337.
17: Arduini A, Zammit VA. A tennis lesson: sharp practice in the science behind the Sharapova case. Postgrad Med J. 2016 Aug;92(1090):429-30. doi: 10.1136/postgradmedj-2016-134124. Epub 2016 Jun 1. PubMed PMID: 27252310; PubMed Central PMCID: PMC4975811.
18: Higashimura Y, Naito Y, Takagi T, Uchiyama K, Mizushima K, Yoshikawa T. Propionate Promotes Fatty Acid Oxidation through the Up-Regulation of Peroxisome Proliferator-Activated Receptor α in Intestinal Epithelial Cells. J Nutr Sci Vitaminol (Tokyo). 2015;61(6):511-5. doi: 10.3177/jnsv.61.511. PubMed PMID: 26875495.
19: Dambrova M, Makrecka-Kuka M, Vilskersts R, Makarova E, Kuka J, Liepinsh E. Pharmacological effects of meldonium: Biochemical mechanisms and biomarkers of cardiometabolic activity. Pharmacol Res. 2016 Nov;113(Pt B):771-780. doi: 10.1016/j.phrs.2016.01.019. Epub 2016 Feb 2. Review. PubMed PMID: 26850121.
20: Berge RK, Bjørndal B, Strand E, Bohov P, Lindquist C, Nordrehaug JE, Svardal A, Skorve J, Nygård O. Tetradecylthiopropionic acid induces hepatic mitochondrial dysfunction and steatosis, accompanied by increased plasma homocysteine in mice. Lipids Health Dis. 2016 Feb 5;15:24. doi: 10.1186/s12944-016-0192-9. PubMed PMID: 26846427; PubMed Central PMCID: PMC4743328.

Explore Compound Types